molecular formula C20H24ClN3O3S B299222 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

Cat. No. B299222
M. Wt: 421.9 g/mol
InChI Key: NFHRMICEBFKJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide, commonly known as BAY 38-7271, is a selective and potent antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at Bayer AG, Germany. Since then, BAY 38-7271 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

BAY 38-7271 selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, BAY 38-7271 modulates these pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BAY 38-7271 has been shown to modulate various biochemical and physiological effects in preclinical studies. It has been found to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of BAY 38-7271 is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor subtype. However, one of the limitations of BAY 38-7271 is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on BAY 38-7271. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent derivatives of BAY 38-7271 that may have improved efficacy and selectivity. Additionally, further studies are needed to elucidate the exact mechanisms of action of BAY 38-7271 and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of BAY 38-7271 involves the reaction of 2-chlorobenzylamine with 1-(2-oxoethyl)piperazine to form N-(2-chlorobenzyl)-1-(2-oxoethyl)piperazine. This intermediate is then reacted with methanesulfonyl chloride to obtain BAY 38-7271.

Scientific Research Applications

BAY 38-7271 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been found to selectively block the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.

properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C20H24ClN3O3S/c1-28(26,27)24(19-10-6-5-9-18(19)21)16-20(25)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3

InChI Key

NFHRMICEBFKJKZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.